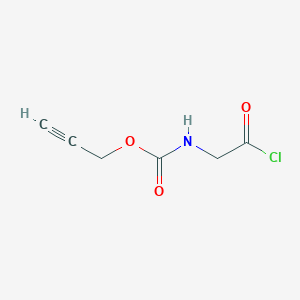![molecular formula C13H14O2 B14351187 2,7-Dimethoxybicyclo[4.4.1]undeca-1,3,5,7,9-pentaene CAS No. 94632-73-2](/img/structure/B14351187.png)
2,7-Dimethoxybicyclo[4.4.1]undeca-1,3,5,7,9-pentaene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Dimethoxybicyclo[441]undeca-1,3,5,7,9-pentaene is a bicyclic compound with a unique structure that includes two methoxy groups attached to the bicyclo[441]undeca-1,3,5,7,9-pentaene framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethoxybicyclo[4.4.1]undeca-1,3,5,7,9-pentaene typically involves the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of Methoxy Groups: The methoxy groups are introduced through a methylation reaction using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
2,7-Dimethoxybicyclo[4.4.1]undeca-1,3,5,7,9-pentaene can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form derivatives with different degrees of saturation.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used in the presence of a suitable solvent like ethanol.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of partially or fully saturated derivatives.
Substitution: Formation of compounds with different functional groups replacing the methoxy groups.
科学的研究の応用
2,7-Dimethoxybicyclo[4.4.1]undeca-1,3,5,7,9-pentaene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials, such as polymers and nanomaterials.
作用機序
The mechanism of action of 2,7-Dimethoxybicyclo[4.4.1]undeca-1,3,5,7,9-pentaene involves its interaction with molecular targets and pathways within biological systems. The methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways. The bicyclic structure provides rigidity and stability, which can enhance its binding affinity and specificity.
類似化合物との比較
Similar Compounds
Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene: The parent compound without methoxy groups.
2,7-Dihydroxybicyclo[4.4.1]undeca-1,3,5,7,9-pentaene: A similar compound with hydroxyl groups instead of methoxy groups.
2,7-Dimethylbicyclo[4.4.1]undeca-1,3,5,7,9-pentaene: A compound with methyl groups instead of methoxy groups.
Uniqueness
2,7-Dimethoxybicyclo[4.4.1]undeca-1,3,5,7,9-pentaene is unique due to the presence of methoxy groups, which can significantly influence its chemical reactivity and biological activity. The methoxy groups can enhance solubility in organic solvents and provide sites for further functionalization, making it a versatile compound for various applications.
特性
CAS番号 |
94632-73-2 |
|---|---|
分子式 |
C13H14O2 |
分子量 |
202.25 g/mol |
IUPAC名 |
2,7-dimethoxybicyclo[4.4.1]undeca-1,3,5,7,9-pentaene |
InChI |
InChI=1S/C13H14O2/c1-14-12-7-3-6-11-9-10(12)5-4-8-13(11)15-2/h3-8H,9H2,1-2H3 |
InChIキー |
CCJHTIMTDUTUEE-UHFFFAOYSA-N |
正規SMILES |
COC1=C2CC(=CC=C1)C(=CC=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


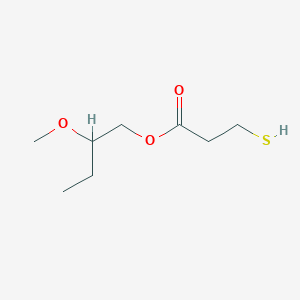
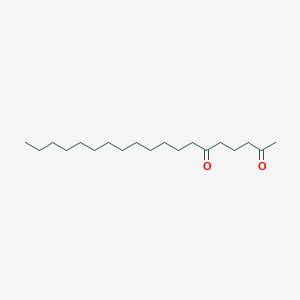
![4-{2-[(Trimethylsilyl)oxy]ethyl}azetidin-2-one](/img/structure/B14351131.png)
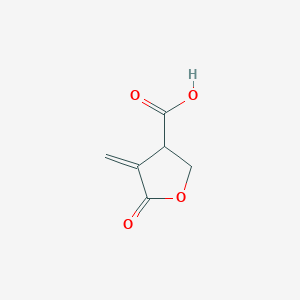
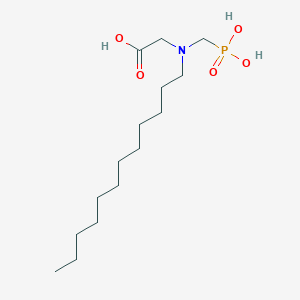
![[1-Methyl-3-(propan-2-yl)cyclopentyl]methanol](/img/structure/B14351148.png)
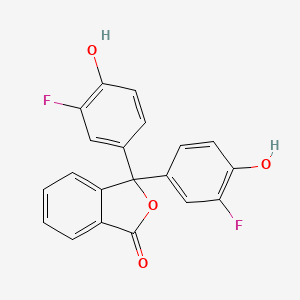
![2-[(2-Chloroethyl)sulfanyl]-1,7,7-trimethylbicyclo[2.2.1]heptane](/img/structure/B14351170.png)
![3,3,12-Trimethyl-3,12-dihydro-7H-pyrano[2,3-c]acridin-7-one](/img/structure/B14351176.png)
![2,6-Dichloro-4-[2-chloro-4-(methanesulfonyl)phenoxy]pyridine](/img/structure/B14351181.png)
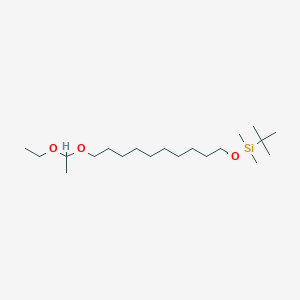
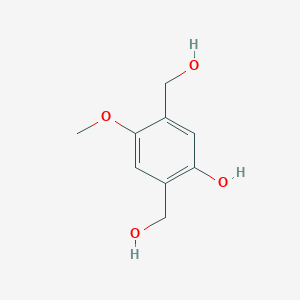
![(2Z)-2-{[3-(Trifluoromethyl)phenyl]imino}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14351195.png)
